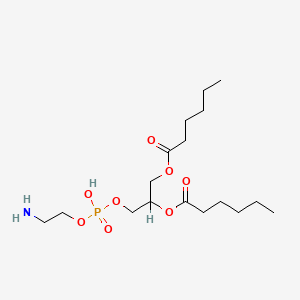

![molecular formula C19H15N3O3S B1225895 N-(2-furanylmethyl)-2-(4-oxo-6-phenyl-3-thieno[2,3-d]pyrimidinyl)acetamide](/img/structure/B1225895.png)

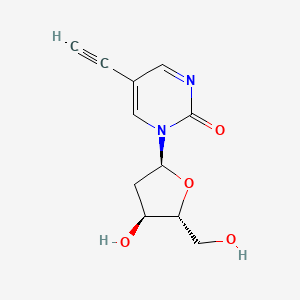

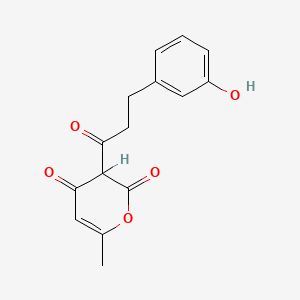

N-(2-furanylmethyl)-2-(4-oxo-6-phenyl-3-thieno[2,3-d]pyrimidinyl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(2-furanylmethyl)-2-(4-oxo-6-phenyl-3-thieno[2,3-d]pyrimidinyl)acetamide is an organosulfur heterocyclic compound, an organic heterobicyclic compound and an organonitrogen heterocyclic compound.

Aplicaciones Científicas De Investigación

Antimicrobial Activity

This compound has been studied for its antimicrobial properties. A study synthesized N-substituted phenyl derivatives and found significant antibacterial and antimycobacterial activity against various microbial strains, including Escherichia coli, S. typhi, S. aureus, B. subtilis, M. tuberculosis, and M. avium. The presence of a substituted amido or imino side chain was essential for this activity (Chambhare et al., 2003).

Antitumor Activity

Studies have also investigated the antitumor properties of related thieno[2,3-d]pyrimidine derivatives. These compounds demonstrated potent anticancer activity comparable to doxorubicin on various human cancer cell lines, including breast adenocarcinoma, cervical carcinoma, and colonic carcinoma (Hafez & El-Gazzar, 2017).

Synthesis and Characterization

The synthesis and characterization of these compounds are essential for understanding their potential applications. Various methods, such as condensation reactions and cyclization, have been employed to synthesize different derivatives of N-(2-furanylmethyl)-2-(4-oxo-6-phenyl-3-thieno[2,3-d]pyrimidinyl)acetamide, and their structures were characterized using techniques like NMR and LC-MS (Kerru et al., 2019).

Additional Biological Activities

Other studies have explored additional biological activities of related compounds. For instance, antibacterial activity and docking studies have been conducted on triazole-tagged thieno[2,3-d]pyrimidine derivatives, showing significant activity against both Gram-negative and Gram-positive bacteria (Kumari et al., 2017).

Propiedades

Fórmula molecular |

C19H15N3O3S |

|---|---|

Peso molecular |

365.4 g/mol |

Nombre IUPAC |

N-(furan-2-ylmethyl)-2-(4-oxo-6-phenylthieno[2,3-d]pyrimidin-3-yl)acetamide |

InChI |

InChI=1S/C19H15N3O3S/c23-17(20-10-14-7-4-8-25-14)11-22-12-21-18-15(19(22)24)9-16(26-18)13-5-2-1-3-6-13/h1-9,12H,10-11H2,(H,20,23) |

Clave InChI |

AAROASKGPHUWKQ-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C2=CC3=C(S2)N=CN(C3=O)CC(=O)NCC4=CC=CO4 |

SMILES canónico |

C1=CC=C(C=C1)C2=CC3=C(S2)N=CN(C3=O)CC(=O)NCC4=CC=CO4 |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

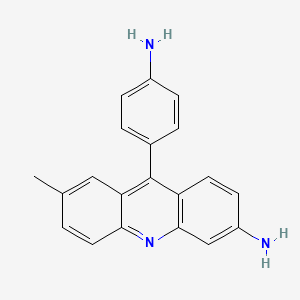

![7-[3-[4-(2-Ethoxyphenyl)-1-piperazinyl]-2-hydroxypropoxy]-4-methyl-1-benzopyran-2-one](/img/structure/B1225818.png)

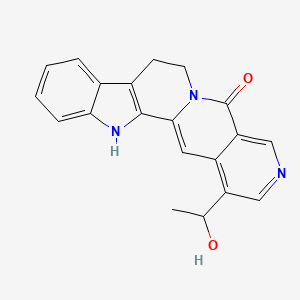

![[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1R,5R,9S,13S)-13-[(2S,3R,4S,5R,6R)-5-hydroxy-6-(hydroxymethyl)-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylate](/img/structure/B1225835.png)

![N-[2-[(2-chloro-1-oxopropyl)hydrazo]-2-oxoethyl]benzenesulfonamide](/img/structure/B1225837.png)